molecular formula C18H18ClNO4S2 B2891702 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1428359-27-6

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2891702
CAS RN: 1428359-27-6
M. Wt: 411.92
InChI Key: BAHFTZMEOMXJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18ClNO4S2 and its molecular weight is 411.92. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Activity

Compounds with structural similarities to 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide have shown promising anticancer and antiangiogenic activities. For instance, novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin exhibited significant antiproliferative activity against cancer cells, induced apoptosis, and demonstrated potent vascular disrupting properties in vitro and in vivo, suggesting potential as anticancer agents (Romagnoli et al., 2015).

Crystal Structure Analysis

Studies on the crystal structures of benzenesulfonamide derivatives have highlighted the importance of intermolecular interactions, such as C-H...O, C-H...π, and C-H...Cl, in determining the crystal packing and overall structural arrangement of these compounds (Bats et al., 2001).

Synthesis and Derivatization

Research on the synthesis and derivatization of arylsulfonylthiophene- and furan-2-sulfonamides provides insights into the chemical manipulation and functionalization of these molecules, which is crucial for exploring their potential applications in various fields of medicinal chemistry (Hartman & Halczenko, 1990).

Photodynamic Therapy for Cancer Treatment

The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Reactions and Transformations

Investigations into the chemical reactions and transformations of benzenesulfonamide derivatives have revealed complex reaction pathways and the formation of various products, contributing to the understanding of their chemical behavior and potential for synthesis of novel compounds (Wang et al., 2014).

properties

IUPAC Name

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S2/c1-23-18-5-4-16(11-17(18)19)26(21,22)20(12-14-7-9-24-13-14)8-6-15-3-2-10-25-15/h2-5,7,9-11,13H,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHFTZMEOMXJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

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